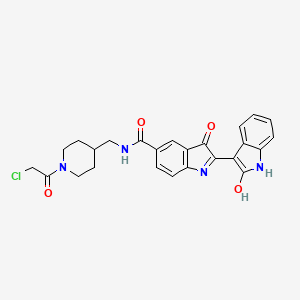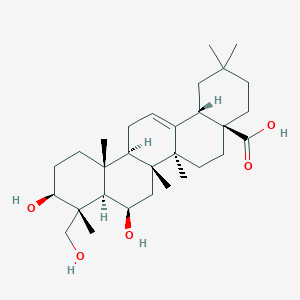
Uncargenin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uncargenin C is a triterpenoid compound that can be isolated from the plant Uncaria rhynchophylla Miq. Jacks . Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48O5 . This compound is known for its intermediate products that exhibit anti-leukemia activity, although the compound itself does not possess this activity .
準備方法
Synthetic Routes and Reaction Conditions: Uncargenin C can be synthesized through various organic synthesis routes. One common method involves the extraction from natural sources such as Uncaria rhynchophylla . The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plant material, drying, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to chromatographic techniques to purify this compound .
化学反応の分析
Types of Reactions: Uncargenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Uncargenin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of Uncargenin C involves its interaction with various molecular targets and pathways. The intermediate products of this compound exhibit anti-leukemia activity by inducing apoptosis (programmed cell death) in leukemia cells . This is achieved through the activation of specific signaling pathways that lead to cell death.
類似化合物との比較
Oleanolic Acid: Another triterpenoid with similar structural features.
Ursolic Acid: A triterpenoid known for its anti-inflammatory and anticancer properties.
Betulinic Acid: A triterpenoid with potential anticancer activity.
Comparison: Uncargenin C is unique in that its intermediate products exhibit specific anti-leukemia activity, whereas the compound itself does not . This distinguishes it from other triterpenoids like oleanolic acid and ursolic acid, which exhibit direct biological activities.
特性
分子式 |
C30H48O5 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1 |
InChIキー |
XRRLUGUSXUFEDF-NJMQRACMSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO)O |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


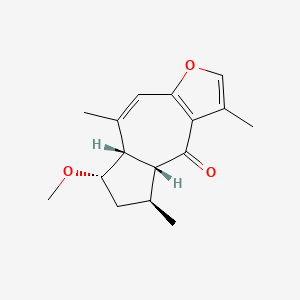

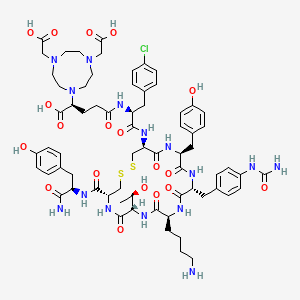

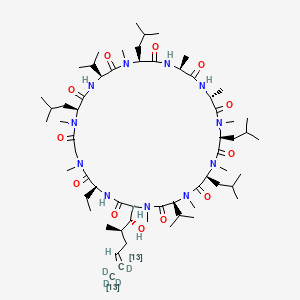
![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)
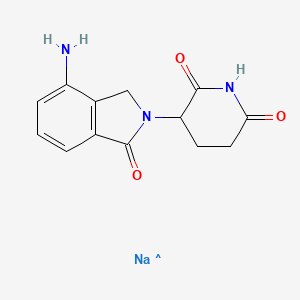
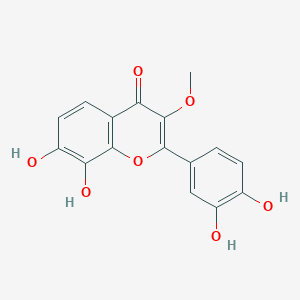
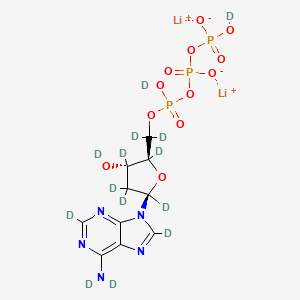
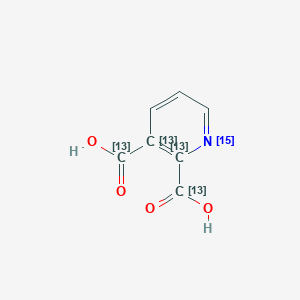

![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
